![molecular formula C20H15NO3 B14353428 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 92755-92-5](/img/structure/B14353428.png)
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound belonging to the isoindole family Isoindoles are heterocyclic compounds containing a nitrogen atom within a fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α-azido carbonyl compounds bearing a 2-alkenylaryl moiety at the α-position. This process includes a 1,3-dipolar cycloaddition of azides onto alkenes followed by 6π-electrocyclization of N-H imine intermediates .
Industrial Production Methods
Industrial production of isoindole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, Rhodium (III)-catalyzed coupling of N-chloroimines with α-diazo-α-phosphonoacetates has been shown to provide efficient access to isoindoles . Additionally, palladium-catalyzed cascade C-H transformations can be used to convert isoindolines to 1-arylisoindoles .
化学反応の分析
Types of Reactions
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydroisoindoles.
科学的研究の応用
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: The compound is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, isoindole derivatives have been shown to inhibit cyclooxygenase isoenzymes (COX-2), thrombin, and other key proteins involved in disease processes .
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of CK2, a protein kinase involved in various pathological processes.
2,6-Bis[2-(4-chlorophenyl)ethyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone: Another isoindole derivative with unique structural features and biological activities.
Uniqueness
4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione stands out due to its specific substituents, which confer distinct chemical reactivity and potential applications. Its methoxyphenyl group, in particular, enhances its solubility and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
92755-92-5 |
|---|---|
分子式 |
C20H15NO3 |
分子量 |
317.3 g/mol |
IUPAC名 |
4-(2-methoxyphenyl)-2-methylbenzo[f]isoindole-1,3-dione |
InChI |
InChI=1S/C20H15NO3/c1-21-19(22)15-11-12-7-3-4-8-13(12)17(18(15)20(21)23)14-9-5-6-10-16(14)24-2/h3-11H,1-2H3 |
InChIキー |
ILBDGLFAMMZICJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=CC3=CC=CC=C3C(=C2C1=O)C4=CC=CC=C4OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)
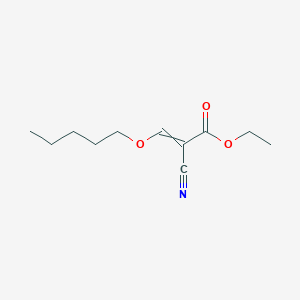
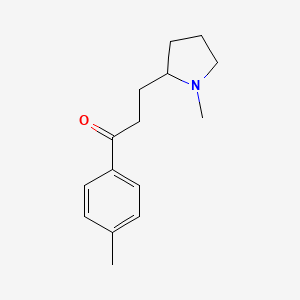
![[4-(3-Butyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B14353376.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
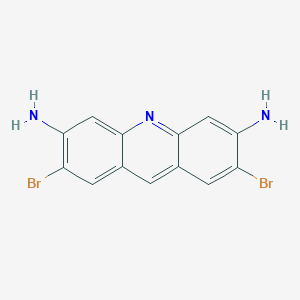


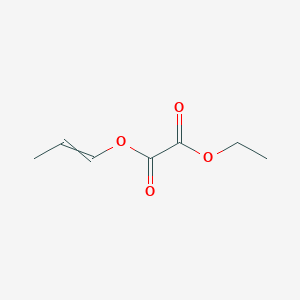


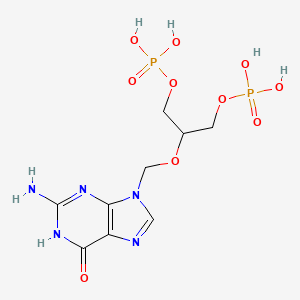
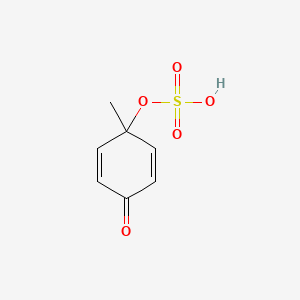
![5-[(E)-(2-Cyanopropan-2-yl)diazenyl]pentanenitrile](/img/structure/B14353426.png)
